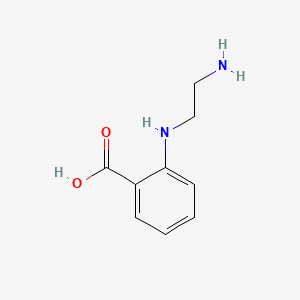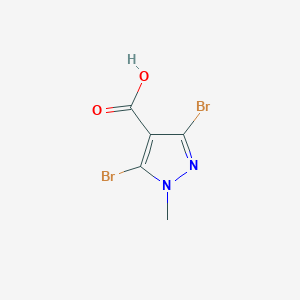
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- is a heterocyclic compound featuring a pyrazole ring substituted with carboxylic acid, two bromine atoms at positions 3 and 5, and a methyl group at position 1
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- typically involves several steps:
Starting Materials: The synthesis begins with pyrazole and appropriate brominated precursors.
Bromination: The pyrazole ring is brominated at positions 3 and 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents .
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
These reactions are typically carried out under specific conditions to achieve the desired products with high selectivity and yield .
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Lacks the bromine and methyl substitutions, resulting in different chemical and biological properties.
3,5-Dibromo-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-1H-pyrazole-4-carboxylic acid:
These comparisons highlight the unique features of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- and its potential advantages in various applications.
Propiedades
Número CAS |
134589-57-4 |
|---|---|
Fórmula molecular |
C5H4Br2N2O2 |
Peso molecular |
283.91 g/mol |
Nombre IUPAC |
3,5-dibromo-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4Br2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |
Clave InChI |
JCVPCOAGTBOURN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)Br)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


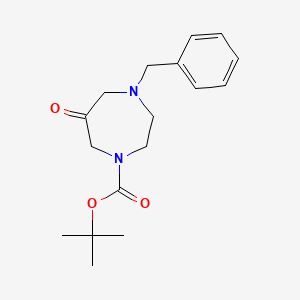
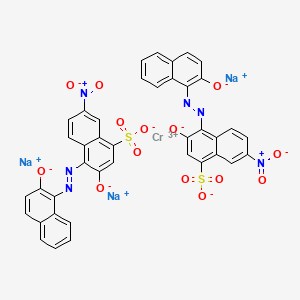
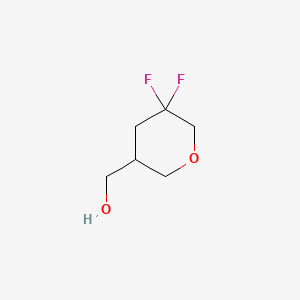
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)
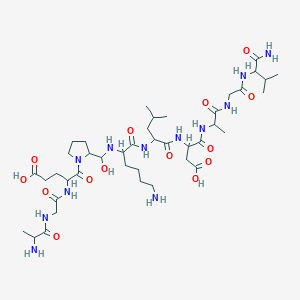
![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)
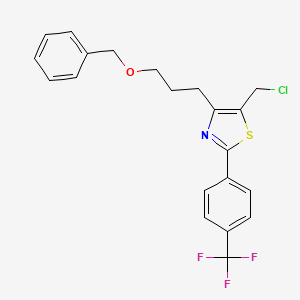


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)

